molecular formula C26H33N3O3 B11467495 1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11467495
M. Wt: 435.6 g/mol
InChI Key: OPHPOHLALVXDPA-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a hexyloxyphenyl group, and a pyridinylpiperidinyl moiety.

Preparation Methods

The synthesis of 1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Chemical Reactions Analysis

1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H33N3O3/c1-2-3-4-5-18-32-23-8-6-22(7-9-23)29-25(30)19-24(26(29)31)28-16-12-21(13-17-28)20-10-14-27-15-11-20/h6-11,14-15,21,24H,2-5,12-13,16-19H2,1H3

InChI Key

OPHPOHLALVXDPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=NC=C4

Origin of Product

United States

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